REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=[O:12])=O)=[CH:5][CH:4]=1)[CH3:2].CN(C)C=O.[H][H]>C(O)(=O)C.[Pd]>[CH2:1]([C:3]1[CH:19]=[CH:18][C:6]([CH2:7][C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1)[CH3:2]
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)C1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
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Name
|
|
Quantity
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115 mL
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Type
|
reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
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Quantity
|
4.9 g
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Type
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catalyst
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Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solution was then filtered
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Type
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ADDITION
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Details
|
the filtrate was added to water (2000 ml)
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Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)C1=CC=C(CC2=C(C(=O)O)C=CC=C2)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |